N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N'-(2-methylphenyl)ethanediamide
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Overview
Description
N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(o-tolyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydropyran ring, a methoxyphenyl group, and an oxalamide moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(o-tolyl)oxalamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.
Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride and an amine to form the oxalamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
Types of Reactions
N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halides and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halides with bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(o-tolyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(p-tolyl)oxalamide
- N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(m-tolyl)oxalamide
Uniqueness
N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(o-tolyl)oxalamide is unique due to its specific structural features, such as the position of the methoxy group and the tetrahydropyran ring
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N'-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C22H26N2O4/c1-16-5-3-4-6-19(16)24-21(26)20(25)23-15-22(11-13-28-14-12-22)17-7-9-18(27-2)10-8-17/h3-10H,11-15H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
UNDJZTSXXWWGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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